molecular formula C24H23ClN2O4 B2854429 Methyl 2-({[5-chloro-2-(4-methoxybenzamido)phenyl](phenyl)methyl}amino)acetate CAS No. 380584-43-0

Methyl 2-({[5-chloro-2-(4-methoxybenzamido)phenyl](phenyl)methyl}amino)acetate

Cat. No. B2854429
CAS RN: 380584-43-0
M. Wt: 438.91
InChI Key: BZDIUVMGNLFDIJ-UHFFFAOYSA-N
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Description

“Methyl 2-({5-chloro-2-(4-methoxybenzamido)phenylmethyl}amino)acetate” is a chemical compound with the empirical formula C18H19ClN2O6S . It has a molecular weight of 426.87 . This compound is also known by the synonym "Methyl { {4- {2- [ (5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the web search results did not provide specific information on the physical and chemical properties of this compound .

Safety and Hazards

The safety and hazards associated with a chemical compound can include toxicity, flammability, and environmental impact. Unfortunately, the web search results did not provide specific information on the safety and hazards of this compound .

Future Directions

The future directions for research on a chemical compound can include potential applications, areas for further study, and unanswered questions about its properties or behavior. Unfortunately, the web search results did not provide specific information on the future directions for this compound .

properties

IUPAC Name

methyl 2-[[[5-chloro-2-[(4-methoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c1-30-19-11-8-17(9-12-19)24(29)27-21-13-10-18(25)14-20(21)23(26-15-22(28)31-2)16-6-4-3-5-7-16/h3-14,23,26H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIUVMGNLFDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((5-chloro-2-(4-methoxybenzamido)phenyl)(phenyl)methyl)amino)acetate

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